Phaseollidin hydrate
Overview
Description
Phaseollidin hydrate is a naturally occurring compound belonging to the class of pterocarpans. It is a white crystalline solid that is soluble in water but relatively insoluble in ethanol. This compound is derived from the Phaseolus genus of the legume family and is known for its various biological activities, including antimicrobial, antiviral, antioxidant, antitumor, and anti-inflammatory properties .
Scientific Research Applications
Phaseollidin hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the hydration reactions of isoflavonoids.
Biology: Investigated for its role as a phytoalexin, a toxin produced by plants to defend against pathogens.
Industry: Utilized in the development of natural pesticides and plant protection products.
Safety and Hazards
While specific safety and hazard information for Phaseollidin hydrate was not found in the sources retrieved, general safety measures for handling chemical substances should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
The future directions of research on Phaseollidin hydrate could involve further exploration of its antimicrobial properties , as well as its synthesis and chemical reactions . Additionally, more detailed studies on its physical and chemical properties, safety and hazards, and mechanism of action could provide valuable insights.
Mechanism of Action
Target of Action
The primary target of Phaseollidin hydrate is the enzyme Phaseollidin hydratase (EC 4.2.1.97) . This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds .
Mode of Action
This compound interacts with its target, Phaseollidin hydratase, through a chemical reaction . The enzyme catalyzes the hydration of the methylbutenyl side-chain of the isoflavonoid phytoalexin, phaseollidin . The systematic name of this enzyme class is phaseollidin-hydrate hydro-lyase (phaseollidin-forming) .
Biochemical Pathways
It is known that the enzyme phaseollidin hydratase, which this compound targets, plays a role in the cleavage of carbon-oxygen bonds . This suggests that this compound may influence pathways involving carbon-oxygen bond formation or breakage.
Result of Action
It is known that this compound has less antifungal activity than the original phytoalexin, phaseollidin .
Biochemical Analysis
Biochemical Properties
The enzyme phaseollidin hydratase (EC 4.2.1.97) interacts with Phaseollidin hydrate. This enzyme belongs to the family of lyases, specifically the hydro-lyases, which cleave carbon-oxygen bonds . The systematic name of this enzyme class is phaseollidin-hydrate hydro-lyase (phaseollidin-forming) . This interaction plays a significant role in biochemical reactions involving this compound.
Cellular Effects
It is known that the enzyme phaseollidin hydratase, which interacts with this compound, is involved in the detoxification of the antimicrobial phytoalexin produced by Phaseolus vulgaris . This suggests that this compound may play a role in cellular defense mechanisms against microbial pathogens.
Molecular Mechanism
The enzyme phaseollidin hydratase catalyzes the chemical reaction involving this compound . This enzyme hydrates the methylbutenyl side-chain of the isoflavonoid phytoalexin, phaseollidin . This reaction is part of the mechanism through which this compound exerts its effects at the molecular level.
Metabolic Pathways
This compound is involved in metabolic pathways catalyzed by the enzyme phaseollidin hydratase
Preparation Methods
Synthetic Routes and Reaction Conditions: Phaseollidin hydrate can be synthesized through the hydration of phaseollidin. The enzyme phaseollidin hydratase, which is distinct from kievitone hydratase, catalyzes the hydration of the methylbutenyl side-chain of the isoflavonoid phytoalexin, phaseollidin . This reaction involves the addition of a water molecule to phaseollidin, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Phaseolus seeds. The seeds are ground into a powder and extracted using a solvent such as ethanol. The extract is then subjected to crystallization, filtration, and drying processes to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Phaseollidin hydrate undergoes various chemical reactions, including:
Hydrolysis: The enzyme phaseollidin hydratase catalyzes the hydrolysis of this compound to form phaseollidin and water.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by phaseollidin hydratase under aqueous conditions.
Oxidation and Reduction: Typically involve oxidizing or reducing agents under controlled conditions.
Major Products:
Hydrolysis: Produces phaseollidin and water.
Comparison with Similar Compounds
Phaseollidin hydrate is unique due to its specific structure and biological activities. Similar compounds include:
Phaseollidin: The parent compound of this compound.
Cristacarpin: Another pterocarpan with similar biological activities.
Orientanol A: A related compound with antimicrobial properties.
Phaseollin: A structurally similar compound with distinct biological activities.
These compounds share similar structural features but differ in their specific functional groups and biological activities, making this compound unique in its applications and properties.
Properties
IUPAC Name |
(6aR,11aR)-10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-20(2,23)8-7-13-16(22)6-5-12-15-10-24-17-9-11(21)3-4-14(17)19(15)25-18(12)13/h3-6,9,15,19,21-23H,7-8,10H2,1-2H3/t15-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSHIKBOZWMDTR-KXBFYZLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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